![molecular formula C19H20N2O2 B4885173 2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4885173.png)
2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide, also known as PACAP-27, is a peptide that has gained significant attention in scientific research due to its potential therapeutic applications. It was first identified in the late 1980s as a member of the vasoactive intestinal peptide (VIP) family and has since been studied extensively for its neuroprotective and neurotrophic properties.
Wirkmechanismus
2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide exerts its effects through binding to three different receptors: PAC1, VPAC1, and VPAC2. These receptors are widely expressed in the brain and are involved in a range of physiological processes such as neurotransmitter release, neuronal survival, and synaptic plasticity.
Biochemical and Physiological Effects
2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide has been shown to have a range of biochemical and physiological effects in the brain. It has been shown to increase the levels of various neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). It also has anti-inflammatory effects and has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide in lab experiments is its specificity for the PAC1 receptor, which allows for targeted manipulation of this pathway. However, one limitation is that the effects of 2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide can vary depending on the specific experimental conditions, such as the dose and timing of administration.
Zukünftige Richtungen
There are several potential future directions for research on 2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide. One area of interest is the development of novel PAC1 receptor agonists and antagonists for therapeutic use. Another area of interest is the investigation of the role of 2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide in the regulation of circadian rhythms and sleep-wake cycles. Additionally, further studies are needed to elucidate the exact mechanisms underlying the neuroprotective and neurotrophic effects of 2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide, as well as its potential applications in the treatment of various neurological and neurodegenerative diseases.
In conclusion, 2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide is a peptide that has gained significant attention in scientific research for its potential therapeutic applications in various neurological and neurodegenerative diseases. Its mechanism of action involves binding to three different receptors, and it has been shown to have a range of biochemical and physiological effects in the brain. While there are several advantages to using 2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide in lab experiments, further research is needed to fully understand its potential therapeutic applications and underlying mechanisms of action.
Synthesemethoden
The synthesis of 2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide involves solid-phase peptide synthesis, which is a widely used method for the production of peptides. The process involves coupling amino acids onto a solid support, which is then cleaved to release the peptide. 2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide is synthesized using a protected peptide resin, which is then deprotected and cleaved to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide has been extensively studied for its potential therapeutic applications in a range of neurological and neurodegenerative diseases. It has been shown to have neuroprotective and neurotrophic effects in various animal models of brain injury, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[(1-phenylcyclopentanecarbonyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c20-17(22)15-10-4-5-11-16(15)21-18(23)19(12-6-7-13-19)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H2,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYIGOOUMPLQQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1-Phenylcyclopentyl)carbonyl]amino}benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.